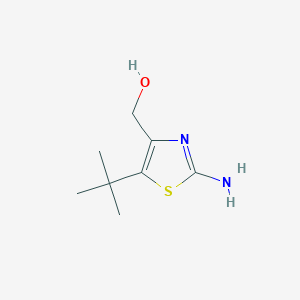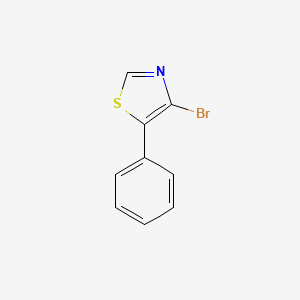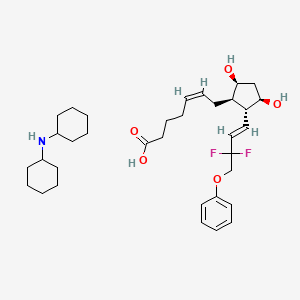
N-Cyclopropyl-3-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-3-iodoaniline: is an organic compound that features a cyclopropyl group attached to the nitrogen atom of an aniline ring, with an iodine atom at the 3-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclopropylation of Aniline: The synthesis begins with the cyclopropylation of aniline. This can be achieved by reacting aniline with cyclopropyl bromide in the presence of a base such as sodium hydride.
Iodination: The next step involves the iodination of the cyclopropylated aniline. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-Cyclopropyl-3-iodoaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like N-cyclopropyl-3-azidoaniline or N-cyclopropyl-3-cyanoaniline can be formed.
Oxidation Products: Oxidation can yield compounds like N-cyclopropyl-3-iodobenzene.
Reduction Products: Reduction can lead to the formation of this compound derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: N-Cyclopropyl-3-iodoaniline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.
Industry:
Material Science: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-Cyclopropyl-3-iodoaniline exerts its effects depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropyl group can impose conformational rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N-Cyclopropyl-4-iodoaniline: Similar structure but with the iodine atom at the 4-position.
N-Cyclopropyl-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-Cyclopropyl-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: N-Cyclopropyl-3-iodoaniline is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The cyclopropyl group also adds to its uniqueness by providing conformational rigidity and influencing its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H10IN |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-iodoaniline |
InChI |
InChI=1S/C9H10IN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
Clave InChI |
YJDLIQRMBDTPAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)


